molecular formula C21H21NO4 B2438171 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide CAS No. 929372-52-1

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide

Cat. No.: B2438171
CAS No.: 929372-52-1
M. Wt: 351.402
InChI Key: PNLFHZOFZLTYEY-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is further functionalized with a methoxyphenyl group and a methylpropanamide moiety.

Preparation Methods

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzofuran core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methylpropanamide Moiety:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, mild reducing agents for reduction, and Lewis acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism by which N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide can be compared with other benzofuran derivatives, such as:

    2-(4-methoxyphenyl)benzofuran: Lacks the methylpropanamide group, resulting in different chemical and biological properties.

    3-methyl-2-(4-methoxyphenyl)benzofuran: Similar structure but with variations in the substitution pattern, affecting its reactivity and applications.

    N-(4-methoxyphenyl)-3-methylbenzofuran-2-carboxamide: Contains a carboxamide group instead of a methylpropanamide group, leading to different interactions and uses.

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-12(2)21(24)22-15-7-10-18-17(11-15)13(3)20(26-18)19(23)14-5-8-16(25-4)9-6-14/h5-12H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLFHZOFZLTYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C(C)C)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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